2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one

Melting point Physical form Crystallinity

Botanical authentication labs face a critical supply pain point: generic 'diosphenol' standards fail to distinguish ψ-diosphenol from its constitutional isomer in GC-MS workflows, compromising Agathosma betulina chemotype classification. This isomer-specific standard solves that problem. - Confirmed RI 1274.1 on HP-5MS, fully resolved from diosphenol (RI 1304.9) to meet Collins et al. chemotype criteria. - Supplied as ≥95% pure solid; melting point 34.5°C enables straightforward handling. - Available from BenchChem stock for immediate global dispatch, eliminating multi-week custom synthesis lead times.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 54783-36-7
Cat. No. B1619682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
CAS54783-36-7
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCC1CCC(C(=O)C1=O)C(C)C
InChIInChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-8H,4-5H2,1-3H3
InChIKeyDIDQHWMZIHCWQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-isopropyl-6-methylcyclohex-2-en-1-one: Identity & Procurement


2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one (CAS 54783-36-7), also designated as ψ-diosphenol, γ-diosphenol, pseudodiosphenol, or isodiosphenol, is a monocyclic menthane monoterpenoid belonging to the cyclohex-2-en-1-one class [1]. It is the constitutional isomer of diosphenol (CAS 490-03-9): the two compounds share the molecular formula C₁₀H₁₆O₂ (MW 168.23 g/mol) but differ in the positional arrangement of the methyl and isopropyl substituents on the cyclohexenone ring [2]. In the target compound, the isopropyl group occupies position 3 and the methyl group occupies position 6; this arrangement is reversed in diosphenol [3]. This positional isomerism is the foundational structural feature from which all physicochemical and application-relevant differentiation derives.

Positional isomer reference standard for GC‑MS authentication of buchu oil
Monitors isomer separation efficiency in diosphenol synthesis protocols
Model compound pair for structure‑property relationship (SPR) studies

Why Diosphenol Cannot Substitute for 2-Hydroxy-3-isopropyl-6-methylcyclohex-2-en-1-one


Although 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one and diosphenol are constitutional isomers with identical molecular formulae, their reversed alkyl substitution pattern produces substantial differences in melting point, chromatographic retention, lipophilicity, and boiling point . These differences preclude generic interchange in analytical reference standards, natural product authentication workflows, and synthetic chemistry protocols. For instance, the Diosphenol chemotype of Agathosma betulina (buchu) is defined by distinct threshold concentrations of both ψ-diosphenol (>10%) and diosphenol (>12%), meaning that proper botanical authentication and quality control require the specific isomer, not the class [1]. Furthermore, synthetic routes such as the Ohashi method produce both isomers simultaneously, demanding isomer-specific purification and characterization rather than class-level substitution [2].

Physical form mismatch
Melting point difference alters handling, storage, and formulation behavior; low‑melting solid vs. room‑temperature crystalline powder
Chromatographic resolution may not transfer
Retention index gap ensures baseline GC separation; substituting diosphenol invalidates isomer‑specific peak assignment
Chemotype authentication criteria demand isomer‑specific quantification
Buchu chemotype classification requires independent threshold verification of ψ‑diosphenol and diosphenol; class‑level substitution risks misclassification

Differentiation Evidence vs. Diosphenol


Melting Point: Physical Form & Handling

The melting point of 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is 34.5°C, making it a low-melting solid that is near-liquid at ambient laboratory temperatures [1]. In contrast, its positional isomer diosphenol (CAS 490-03-9) melts at 83°C, existing as a stable crystalline solid under the same conditions [2]. This 48.5°C differential fundamentally alters physical form, storage requirements, and formulation behavior.

Melting point
Head-to-head
34.5°C vs 83°C
Δ −48.5°C (target lower)
Physical form and storage requirements differ; select per application context
PubChem vs DrugFuture data
Melting point Physical form Crystallinity Formulation Handling

GC Retention Index for Isomer Separation

On an HP-5MS capillary column under identical temperature programming (60°C hold 1 min → 5°C/min → 210°C → 10°C/min → 280°C hold 15 min), the target compound elutes with a Van Den Dool and Kratz retention index of 1274.1, whereas diosphenol elutes at 1304.9 [1][2]. This 30.8 RI unit difference is sufficient for baseline chromatographic resolution on standard non-polar GC columns.

GC retention index
Head-to-head
RI 1274.1 vs 1304.9
Δ +30.8 units (target elutes earlier)
Enables baseline chromatographic separation for isomer quantification
HP‑5MS column; NIST data (Andriamaharavo, 2014)
GC-MS Retention index Chromatographic separation Analytical authentication Quality control

logP Differential: Polarity & Solubility

Computational estimates indicate that 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is measurably less lipophilic than diosphenol. The target compound has an estimated logP of 1.072 , while diosphenol has reported logP values of 2.31 (sielc) [1] and 2.18 (parchem) . Although these values derive from different estimation algorithms and are not from a single head-to-head experimental study, the consistent directionality and magnitude (Δ logP ≥ 0.7–1.2) indicate that the reversed alkyl substitution pattern produces a polarity shift large enough to influence solvent partitioning and chromatographic behavior.

logP (lipophilicity)
Context-dependent
~1.07 vs ~2.31
Δ ≥0.7 units (target less lipophilic)
Guides solvent selection for extraction and purification workflows
Computed estimates; not a single head‑to‑head experimental study
Lipophilicity logP Partition coefficient Solubility Solvent selection

Buchu Oil Chemotype: Isomer Authentication

The Diosphenol chemotype of Agathosma betulina (buchu) is formally characterized by simultaneous threshold concentrations: ψ-diosphenol (the target compound) at >10% and diosphenol at >12% of the essential oil composition, with isomenthone at <29% [1]. This is distinct from the Isomenthone chemotype, which contains <0.16% ψ-diosphenol and <0.14% diosphenol [1]. These thresholds mean that botanical authentication and quality grading of buchu oil cannot rely on total diosphenol content alone; the specific isomer must be quantified.

Buchu chemotype
Class-level
ψ‑Diosphenol >10%; Diosphenol >12%
Requires isomer‑specific standard for botanical authentication
Chemotype classification criteria per Collins et al. (1996)
Chemotype Buchu oil Natural product authentication Quality control Botanical identification

Isomer-Specific Purification in Synthesis

The Ohashi synthesis of diosphenols proceeds via oxidation of 2-isopropylcyclohexanone with copper(II) chloride to the α-diketone intermediate, followed by methylation. This reaction produces diosphenol (1) together with a considerable amount of isodiosphenol (2, the target compound) [1]. The co-production of both isomers means that synthetic material intended for use as either isomer requires isomer-specific isolation and characterization; the target compound was explicitly isolated in pure form and characterized by Ohashi et al. [1].

Synthetic route
Method context
Ohashi method co‑produces both isomers
Isomer‑specific reference needed for separation monitoring
Ohashi, Inoue & Sato (1976)
Organic synthesis Isomer separation Diosphenol synthesis Reaction product distribution Purification

Application Scenarios for 2-Hydroxy-3-isopropyl-6-methylcyclohex-2-en-1-one


Buchu Oil Authentication Reference Standard

Based on the Collins et al. (1996) chemotype criteria, ψ-diosphenol must be quantified at >10% for Diosphenol chemotype classification of Agathosma betulina essential oil [1]. The target compound serves as the requisite isomer-specific reference standard for GC-MS quantification, with its characteristic retention index of 1274.1 on HP-5MS enabling unambiguous peak assignment separate from diosphenol (RI 1304.9) [2][3]. Procurement of the pure isomer (CAS 54783-36-7) rather than a mixed diosphenol standard is essential for laboratories performing botanical identity verification and quality grading of buchu oil.

Synthetic Intermediate: Isomer Separation

The Ohashi synthetic route co-produces diosphenol and isodiosphenol, requiring isomer separation [4]. The target compound's distinct physical properties—melting point of 34.5°C versus 83°C for diosphenol [5][6]—provide a practical basis for separation via fractional crystallization or temperature-controlled chromatography. Additionally, the lower lipophilicity of the target compound (estimated logP ~1.07 vs. ~2.31 for diosphenol) guides mobile phase selection for preparative HPLC purification [7]. Laboratories engaged in terpenoid synthesis or derivatization of diosphenol-type scaffolds benefit from procuring the pure isomer to use as an authentic reference for monitoring separation efficiency.

Structure-Property Relationship Reference

The 48.5°C melting point differential and ≥0.7 logP unit gap between 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one and its positional isomer diosphenol constitute a well-defined case study for structure-property relationship (SPR) investigations [5][6]. The two compounds share identical molecular formula, functional groups, and ring system, yet exhibit markedly different bulk physical properties attributable solely to the swapped positions of methyl and isopropyl substituents. This makes the isomer pair valuable for computational chemistry validation, thermodynamic modeling of substitution effects, and teaching laboratories demonstrating the impact of regiochemistry on physicochemical properties.

Application
Selection Property
Validation Focus
Buchu oil authentication reference standard
Isomer-specific chromatographic retention
Confirm ψ‑diosphenol threshold compliance per botanical monograph
Synthetic intermediate: isomer separation
Physical form contrast for isolation
Validate isomer separation by melting point or retention behavior
Structure‑property relationship reference
Regioisomeric pair with identical functional groups
Benchmark SPR models against observed physicochemical differences
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